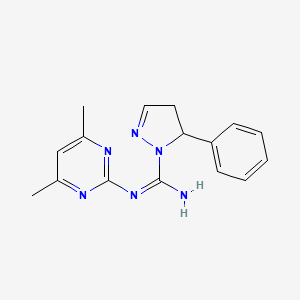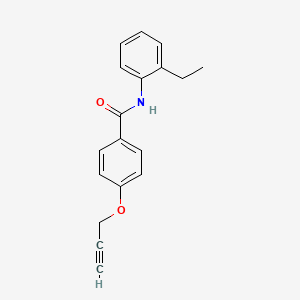![molecular formula C14H14N2O2S B5432246 N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5432246.png)
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
作用機序
The mechanism of action of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound targets the B-cell receptor signaling pathway, which is essential for the survival of certain types of cancer cells. By inhibiting this pathway, this compound can induce apoptosis (cell death) in cancer cells, leading to their eventual elimination.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival. These effects make this compound a promising candidate for the development of new cancer therapies.
実験室実験の利点と制限
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor, meaning that it targets specific signaling pathways without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it suitable for use in large-scale experiments. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not yet been extensively studied in humans, so its safety profile is not well understood.
将来の方向性
There are several future directions for the study of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide. One potential area of research is the development of new cancer therapies that incorporate this compound. This compound has shown promising results in preclinical studies, and may be effective against a wide range of cancer types. Another area of research is the study of this compound's mechanism of action. By understanding how this compound works, researchers may be able to identify new targets for cancer therapy. Finally, the safety and efficacy of this compound in humans needs to be further studied in clinical trials, which will be an important step in the development of new cancer treatments.
合成法
The synthesis of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-methylacetanilide with thionyl chloride to form 4-methylthiophenol. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer treatments. This compound has also been shown to be effective against cancer cells that are resistant to other treatments, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(2-acetamido-4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-11(12(8-9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIDLGSIMATSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,3aR*,7aR*)-1-(morpholin-4-ylsulfonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5432169.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-imidazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432173.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5432177.png)
![3-(2-{[1-(hydroxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432184.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5432189.png)

![5-nitro-6-{2-[3-(2-phenoxyethoxy)phenyl]vinyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5432204.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5432218.png)
![N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5432233.png)
![ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5432238.png)